N-[1-(3-fluorobenzyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
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Overview
Description
N-[1-(3-fluorobenzyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[1-(3-fluorobenzyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multicomponent reactions (MCRs), which are known for their efficiency and sustainability . The synthetic route generally starts with the preparation of 1H-indole-3-carbaldehyde derivatives, which are then subjected to various reaction conditions to form the desired product . Industrial production methods often employ greener strategies, such as the use of reusable catalysts like ZnO nanoparticles, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound.
Scientific Research Applications
N-[1-(3-fluorobenzyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other indole derivatives, N-[1-(3-fluorobenzyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide stands out due to its unique structural features and diverse applications. Similar compounds include:
1H-indole-3-carbaldehyde derivatives: Known for their role in multicomponent reactions.
Indole-3-acetic acid: A plant hormone with various biological activities.
Fluoro-substituted indoles: Studied for their antiviral and anticancer properties.
These compounds share some similarities in their chemical structure and biological activities but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C26H21FN4O2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]indol-4-yl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C26H21FN4O2/c1-30-26(33)20-9-3-2-8-19(20)23(29-30)15-25(32)28-22-10-5-11-24-21(22)12-13-31(24)16-17-6-4-7-18(27)14-17/h2-14H,15-16H2,1H3,(H,28,32) |
InChI Key |
BKKIHEXMEUZIKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=C4C=CN(C4=CC=C3)CC5=CC(=CC=C5)F |
Origin of Product |
United States |
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